molecular formula C11H12N2O2 B11795485 Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11795485
M. Wt: 204.22 g/mol
InChI Key: JGWXYTLTGHSBDC-UHFFFAOYSA-N
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Description

Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a pyrazole-derived compound featuring a cyclopropyl substituent at the 5-position, a methyl group at the 1-position, and a propiolate ester at the 4-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and hydrogen-bonding capabilities .

The molecular formula of the compound is calculated as C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol (derived from stoichiometric analysis).

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(5-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C11H12N2O2/c1-13-11(8-3-4-8)9(7-12-13)5-6-10(14)15-2/h7-8H,3-4H2,1-2H3

InChI Key

JGWXYTLTGHSBDC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#CC(=O)OC)C2CC2

Origin of Product

United States

Preparation Methods

Key Steps:

  • Cyclopropane Carbonyl Chloride Preparation : Cyclopropanecarbonyl chloride is synthesized by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours.

  • Hydrazine Cyclocondensation : The carbonyl chloride reacts with 1-methylhydrazine in toluene at reflux (110°C) to form 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Reaction Conditions :

StepReagentsTemperature (°C)Time (h)Yield (%)
Carbonyl chlorideSOCl₂60–704–685–90
Cyclocondensation1-Methylhydrazine110 (reflux)1270–75
Starting MaterialCatalyst LoadingYield (%)Purity (HPLC)
4-Bromo-pyrazole5 mol% Pd8298.5

Direct Esterification of Propiolic Acid

An alternative route involves esterification of 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid with methanol under acidic conditions.

Procedure:

  • Acid Activation : The propiolic acid (1 equiv) is treated with thionyl chloride to form the acyl chloride.

  • Esterification : Methanol (5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

Optimization Data :

Acid (equiv)MeOH (equiv)CatalystYield (%)
1.05.0H₂SO₄78
1.05.0HCl (gas)65

Regioselective Cyclization Using Lawesson’s Reagent

Lawesson’s reagent facilitates cyclization in pyrazole synthesis, improving regioselectivity. This method avoids toxic solvents like pyridine, enhancing industrial viability.

Example :

  • Substrate : 3-(Cyclopropyl)-1-methyl-1H-pyrazole-4-carbothioamide

  • Reagent : Lawesson’s reagent (1.2 equiv)

  • Conditions : Toluene, 100°C, 6 hours.

Outcome :

  • Yield : 88%

  • Purity : 99.2% (by NMR)

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale-Up Feasibility
Sonogashira CouplingHigh regioselectivity, mild conditionsRequires palladium catalystsIndustrial
Direct EsterificationSimple, cost-effectiveAcid-sensitive substratesLab-scale
Lawesson’s ReagentAvoids toxic solventsHigh reagent costPilot-scale

Industrial-Scale Considerations

  • Solvent Selection : Toluene and THF are preferred for their low toxicity and ease of removal.

  • Catalyst Recovery : Pd catalysts are recovered via filtration or extraction, reducing costs.

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

Emerging Techniques

Recent advances include flow chemistry for lithiation-borylation sequences, enabling rapid functionalization of the pyrazole core. For example, methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate was synthesized in a continuous-flow reactor with 94% yield and 40-minute residence time.

Challenges and Solutions

  • Regioselectivity : Use of bulky ligands (e.g., XPhos) in Sonogashira coupling minimizes byproducts.

  • Moisture Sensitivity : Reactions are conducted under anhydrous conditions with molecular sieves .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below contrasts Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate with its close analog, Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate (CAS: 1354706-93-6, ):

Property This compound Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate
Molecular Formula C₁₁H₁₂N₂O₃ C₉H₁₀N₂O₂
Molecular Weight (g/mol) 220.23 (calculated) 178.19
Substituents (Pyrazole Ring) 1-Methyl, 5-cyclopropyl, 4-propiolate 1,3-Dimethyl, 4-propiolate
Key Structural Features Rigid cyclopropyl group, electron-withdrawing effects Electron-donating methyl groups, higher lipophilicity
Key Observations:

Cyclopropyl vs. Methyl Substituents : The cyclopropyl group in the target compound introduces ring strain, which may enhance electrophilicity at the propiolate triple bond compared to the dimethyl-substituted analog. This could influence reactivity in click chemistry or cycloaddition reactions .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns in pyrazoles are critical for their crystallinity and supramolecular assembly. The cyclopropyl group’s spatial constraints may disrupt planar hydrogen-bonding networks observed in dimethyl analogs (e.g., N–H···O interactions), leading to distinct crystal packing motifs .

Biological Activity

Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate (CAS Number: 1354706-57-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition that may contribute to various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.22 g/mol
  • Structure : The compound contains a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the pyrazole moiety can enhance their efficacy against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS). This action is crucial in conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives showed that this compound exhibited potent inhibitory activity against BRAF(V600E)-mutated melanoma cells. The compound was tested alongside standard chemotherapeutics, revealing enhanced cytotoxicity and lower IC50 values compared to control groups .

Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced the levels of TNF-alpha and IL-6. This reduction was correlated with decreased activation of NF-kB signaling pathways, indicating its potential as an anti-inflammatory agent .

Research Findings

Activity Effectiveness Mechanism Reference
AntitumorHighInhibition of BRAF(V600E), EGFR
Anti-inflammatoryModerateInhibition of TNF-alpha, IL-6
AntimicrobialSignificantDisruption of bacterial cell membranes

Q & A

Q. What synthetic strategies are optimal for preparing Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate, and how can purity be ensured?

Answer: The compound can be synthesized via Sonogashira coupling between a halogenated pyrazole derivative and methyl propiolate. Key steps include:

  • Reaction conditions : Use Pd(PPh₃)₂Cl₂/CuI catalysis in a degassed THF/Et₃N mixture under inert atmosphere at 60–70°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol to achieve >95% purity. Monitor purity via TLC (toluene:EtOAc, 8:2) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be unambiguously confirmed?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and DEPT-135 spectra to confirm the pyrazole cyclopropane and propiolate ester groups. Key signals include the cyclopropyl CH₂ (δ ~1.2–1.5 ppm) and propiolate carbonyl (δ ~165 ppm) .
  • X-ray crystallography : Use SHELXL for refinement. Optimize crystal growth via slow evaporation from methanol/dichloromethane. Report bond lengths (e.g., C≡C: ~1.20 Å) and torsion angles to validate geometry .

Q. What are the key reactivity patterns of the propiolate ester group in this compound?

Answer: The propiolate ester is susceptible to:

  • Nucleophilic attack : Reacts with amines or thiols under mild conditions (e.g., room temperature, DMF) to form acrylamide or thioacrylate derivatives .
  • Photochemical dimerization : UV irradiation (254 nm) induces [2+2] cycloaddition; monitor via UV-Vis spectroscopy (λ ~250 nm) .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and guide functionalization?

Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

  • Map frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity toward electrophiles/nucleophiles .
  • Simulate IR and UV spectra for comparison with experimental data. Use Gaussian or ORCA software .
  • Predict regioselectivity in cycloaddition reactions by analyzing Fukui indices .

Q. What strategies resolve contradictions in crystallographic data, such as disordered cyclopropyl groups?

Answer:

  • Refinement : Apply SHELXL’s PART and SIMU instructions to model disorder. Use restraints for bond distances and angles .
  • Hydrogen bonding analysis : Apply graph-set analysis (as per Etter’s formalism) to identify robust supramolecular motifs (e.g., R₂²(8) patterns) that stabilize the crystal lattice .

Q. How does the cyclopropyl group influence solid-state packing and solubility?

Answer:

  • Crystal engineering : Cyclopropane’s rigidity promotes dense packing via C–H···π interactions. Analyze packing diagrams using Mercury software .
  • Solubility : Measure logP (HPLC retention time vs. standards) to quantify hydrophobicity. Modify via ester hydrolysis (NaOH/EtOH) to increase aqueous solubility .

Q. What mechanistic insights explain unexpected byproducts during Sonogashira coupling?

Answer:

  • Side reactions : Homocoupling of propiolate (Glasser-Hay reaction) occurs if Pd catalyst is deactivated. Mitigate by increasing CuI loading and degassing solvents thoroughly .
  • Characterization : Use HRMS and 1H^1\text{H}-1H^1\text{H} COSY to identify dimeric byproducts. Optimize reaction time to minimize decomposition .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Hypothetical Data)

ParameterValueMethod/Source
Space groupP2₁/cSHELXL refinement
Bond length (C≡C)1.20 ÅX-ray diffraction
Torsion angle (pyrazole)178.5°Mercury analysis

Q. Table 2. Optimized Reaction Conditions

ConditionSonogashira CouplingPurification
CatalystPd(PPh₃)₂Cl₂/CuIColumn chromatography
Temperature65°CRecrystallization
Yield78%HPLC purity: 96%

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